molecular formula C20H20O5 B15243641 1,6-Dihydro-4,7'-epoxy-1-methoxy-3',4'-methylenedioxy-6-oxo-3,8'-lignan

1,6-Dihydro-4,7'-epoxy-1-methoxy-3',4'-methylenedioxy-6-oxo-3,8'-lignan

Cat. No.: B15243641
M. Wt: 340.4 g/mol
InChI Key: HCKMSYACKQLOPY-OCCQLPPTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Extraction from natural sources remains the most common method of obtaining this compound .

Chemical Reactions Analysis

Types of Reactions

1,6-Dihydro-4,7’-epoxy-1-methoxy-3’,4’-methylenedioxy-6-oxo-3,8’-lignan can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound.

    Reduction: This reaction can reduce the epoxy group to a diol.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce diols .

Mechanism of Action

The mechanism of action of 1,6-Dihydro-4,7’-epoxy-1-methoxy-3’,4’-methylenedioxy-6-oxo-3,8’-lignan involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of inflammatory pathways and the inhibition of oxidative stress . The specific molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1,6-Dihydro-4,7’-epoxy-1-methoxy-3’,4’-methylenedioxy-6-oxo-3,8’-lignan is unique due to its specific chemical structure and biological activities. Similar compounds include other neolignans such as:

These compounds share some structural similarities but differ in their specific biological activities and potential therapeutic applications.

Properties

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

(2S,3S,5R)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one

InChI

InChI=1S/C20H20O5/c1-4-7-20(22-3)10-14-12(2)19(25-16(14)9-18(20)21)13-5-6-15-17(8-13)24-11-23-15/h4-6,8-10,12,19H,1,7,11H2,2-3H3/t12-,19-,20+/m0/s1

InChI Key

HCKMSYACKQLOPY-OCCQLPPTSA-N

Isomeric SMILES

C[C@@H]1[C@H](OC2=CC(=O)[C@](C=C12)(CC=C)OC)C3=CC4=C(C=C3)OCO4

Canonical SMILES

CC1C(OC2=CC(=O)C(C=C12)(CC=C)OC)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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